Nap-ouabain

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

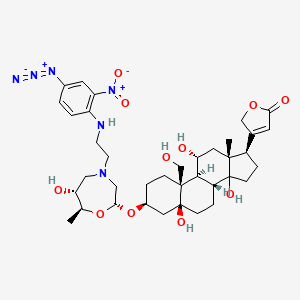

Nap-ouabain, also known as this compound, is a useful research compound. Its molecular formula is C37H52N6O11 and its molecular weight is 756.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Physiological Applications

- Cardiovascular Effects

-

Renal Function

- Research demonstrates that this compound enhances natriuresis (sodium excretion) by inhibiting renal epithelial transport mechanisms. This effect is particularly pronounced in genetically modified mice expressing specific Na-K-ATPase isoforms, highlighting its potential for managing fluid balance and hypertension .

- Neuroprotective Effects

Cellular and Molecular Applications

- Cell Signaling Modulation

- Gene Expression Regulation

Therapeutic Potential

- Hypertension Management

- Cancer Therapy

- Ophthalmic Applications

Data Tables

Case Studies

- Hypertensive Rat Models : In studies involving spontaneously hypertensive rats, administration of this compound resulted in significant increases in blood pressure correlated with enhanced Na-K-ATPase activity and expression levels .

- Mouse Models : Genetic manipulation of Na-K-ATPase isoforms in mice demonstrated that those expressing the ouabain-sensitive isoform exhibited greater natriuretic responses upon this compound treatment compared to controls, illustrating its targeted effects on renal physiology .

- Neuroprotective Studies : Research involving rodent vascular smooth muscle cells showed that low doses of this compound could significantly alter gene expression associated with survival pathways, suggesting a protective role against neurodegeneration .

Properties

CAS No. |

68613-44-5 |

|---|---|

Molecular Formula |

C37H52N6O11 |

Molecular Weight |

756.8 g/mol |

IUPAC Name |

3-[(3S,5S,8R,9S,10R,11R,13R,17R)-3-[[(2R,6R,7S)-4-[2-(4-azido-2-nitroanilino)ethyl]-6-hydroxy-7-methyl-1,4-oxazepan-2-yl]oxy]-5,11,14-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C37H52N6O11/c1-21-30(46)17-42(12-11-39-27-4-3-23(40-41-38)14-28(27)43(50)51)18-32(53-21)54-24-5-8-35(20-44)33-26(6-9-36(35,48)15-24)37(49)10-7-25(22-13-31(47)52-19-22)34(37,2)16-29(33)45/h3-4,13-14,21,24-26,29-30,32-33,39,44-46,48-49H,5-12,15-20H2,1-2H3/t21-,24-,25+,26+,29+,30+,32-,33+,34+,35-,36-,37?/m0/s1 |

InChI Key |

BICSGSOPCZUGJV-UXGVZPBUSA-N |

SMILES |

CC1C(CN(CC(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)CCNC7=C(C=C(C=C7)N=[N+]=[N-])[N+](=O)[O-])O |

Isomeric SMILES |

C[C@H]1[C@@H](CN(C[C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)C5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)CCNC7=C(C=C(C=C7)N=[N+]=[N-])[N+](=O)[O-])O |

Canonical SMILES |

CC1C(CN(CC(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)CCNC7=C(C=C(C=C7)N=[N+]=[N-])[N+](=O)[O-])O |

Synonyms |

N-(ouabain)-N'-(2-nitro-4-azidophenyl)ethylenediamine NAP-ouabain |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.